4-Ethyl-5-fluoro-2-methoxyphenol
Overview
Description
4-Ethyl-5-fluoro-2-methoxyphenol is a chemical compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 . It is also known by the synonyms 5-Ethyl-4-fluoro-2-hydroxyanisole and 4-Ethyl-5-fluoro-o-guaiacol . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 4-Ethyl-5-fluoro-2-methoxyphenol is 1S/C9H11FO2/c1-3-6-4-9(12-2)8(11)5-7(6)10/h4-5,11H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Ethyl-5-fluoro-2-methoxyphenol is a liquid at room temperature . It has a predicted boiling point of 249.7±35.0 °C and a predicted density of 1.142±0.06 g/cm3 . The compound also has a predicted pKa value of 8.69±0.23 .Scientific Research Applications
Alzheimer's Disease Research
- Serotonin Receptors in Alzheimer's Patients : A study utilized a selective serotonin 1A molecular imaging probe, which included a component structurally similar to 4-Ethyl-5-fluoro-2-methoxyphenol. This was used in PET scans to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients, revealing significant decreases in these receptors. This suggests a potential role of similar compounds in the study and diagnosis of Alzheimer's disease (Kepe et al., 2006).
Anticancer Research
- Fluorinated Retinoic Acids and Analogues : Compounds structurally related to 4-Ethyl-5-fluoro-2-methoxyphenol were synthesized and found to have significant effects on the regression of chemically induced skin papillomas in mice. This indicates a possible application of these compounds in anticancer research (Chan et al., 1982).
Neuroscience Research
- Radioligand for GABA Receptor Studies : A derivative of 4-Ethyl-5-fluoro-2-methoxyphenol was synthesized as a potential radioligand for studying GABA receptors in the brain, indicating its use in neuroscience research (Vos & Slegers, 1994).
Chemical Sensing and Imaging
- pH Sensitive Probes : Fluorinated analogs of 2-aminophenol, similar to 4-Ethyl-5-fluoro-2-methoxyphenol, have been developed as pH-sensitive probes. These compounds exhibit significant shifts in chemical properties in response to pH changes, useful in chemical sensing and imaging (Rhee et al., 1995).
Enzymatic Polymerization
- Photoconductive Polyfluorophenol : Research shows the enzymatic synthesis of poly(4-fluoro-2-methoxyphenol), indicating its potential application as a photoconductive material. This suggests a role in developing photoelectronic devices (Zaragoza-Gasca et al., 2011).
Safety and Hazards
The safety information for 4-Ethyl-5-fluoro-2-methoxyphenol indicates that it may cause serious eye damage (H318) and may be harmful if inhaled (H335) . It is recommended to avoid release to the environment (P273), wear eye protection/face protection (P280), and to rinse cautiously with water in case of eye contact (P305 + P351 + P338 + P310) .
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the final product it is used to create.
Mode of Action
As an intermediate in pharmaceutical synthesis , its mode of action would likely depend on the specific structure and function of the final product.
Biochemical Pathways
As an intermediate in pharmaceutical synthesis , the pathways it affects would likely depend on the specific biological activity of the final product.
Pharmacokinetics
As an intermediate in pharmaceutical synthesis , its pharmacokinetic properties would likely be significantly altered in the final product.
Result of Action
As an intermediate in pharmaceutical synthesis , its effects would likely depend on the specific biological activity of the final product.
Action Environment
As an intermediate in pharmaceutical synthesis , these factors would likely depend on the specific conditions under which the final product is used.
properties
IUPAC Name |
4-ethyl-5-fluoro-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-3-6-4-9(12-2)8(11)5-7(6)10/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKDEXSEEDJRNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672872 | |
Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1065076-45-0 | |
Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-5-fluoro-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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